Lanthanum ethylsulfate

説明

Lanthanum ethylsulfate is a heterocyclic organic compound . It is a type of lanthanide-based compound, which are known for their unique chemical characteristics including fluorescent and potent magnetic properties due to their unique 4f electrons .

Synthesis Analysis

The synthesis of lanthanide-based compounds like Lanthanum ethylsulfate involves various strategies. The choice of organic linker impacts the final network topology . Lanthanide metals are strong reducing agents and can be applied in various manners in organic synthesis .Molecular Structure Analysis

The molecular structure of Lanthanum ethylsulfate is complex and can exhibit diverse structures such as cage-like, ring-like, ball-like, and disc-like structures . The structure is influenced by the choice of organic linker .Chemical Reactions Analysis

Lanthanum-based compounds have unique redox chemistry and valence electronic structure. They have accessible oxidation states and variability in their electronic structure . Lanthanum modulates reaction pacemakers on a single catalytic nanoparticle .Physical And Chemical Properties Analysis

Lanthanum is a malleable, ductile, and soft metal . It oxidizes rapidly when exposed to air and burns readily at 150 °C to form lanthanum oxide . The physical and chemical properties of tetravalent lanthanide ions in extended solids and molecules have been studied .科学的研究の応用

Spectroscopy and Crystallography Studies :

- Lanthanum ethylsulfate is used in studies involving the polarized absorption spectrum and Zeeman effect, particularly in crystals containing Pu3+. These studies help in characterizing ground-state levels and excited states of the elements involved (Lämmermann & Conway, 1963).

- It plays a significant role in hyperfine structure studies in holmium ethylsulfate, highlighting its importance in understanding complex spectral phenomena (Hellwege, Hüfner, & Pelzl, 1967).

Paramagnetic Resonance and Electron Transfer Studies :

- In paramagnetic resonance studies, Lanthanum ethylsulfate is used as a host for isotopically pure trivalent gadolinium, aiding in determining crystal field and hyperfine structure parameters (Bernstein & Dobbs, 1975).

- Research on electron-transfer regimes in persulfate-based nonradical oxidation processes, essential in wastewater purification, also involves Lanthanum ethylsulfate (Ren et al., 2021).

Catalysis and Material Science :

- Lanthanum ethylsulfate's properties are explored in catalytic synthesis, such as in the study of Lanthanum methanesulfonate catalysis for esterification processes (Hao-jie, 2008).

- It is also a subject of interest in the development of composite materials, such as silica-lanthanum oxide composites used in selective phosphopeptides enrichment (Jabeen et al., 2012).

Environmental Applications :

- Its application in managing eutrophication in surface water through lanthanum-modified bentonite is another significant area of research (Copetti et al., 2016).

作用機序

Lanthanum-based compounds like Lanthanum ethylsulfate reduce absorption of phosphate by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal (GI) tract unabsorbed . Both serum phosphate and calcium phosphate product are reduced as a consequence of the reduced dietary phosphate absorption .

将来の方向性

Lanthanum-based adsorbents have been used for selective phosphate removal . Future research directions include the development of Ln-MOFs, understanding the effects of continuous flow operation on phosphate removal and recovery efficiency, and more pilot-scale studies involving La-based adsorbents .

特性

IUPAC Name |

ethyl sulfate;lanthanum(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H6O4S.La/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIQVLFCKCVMMS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

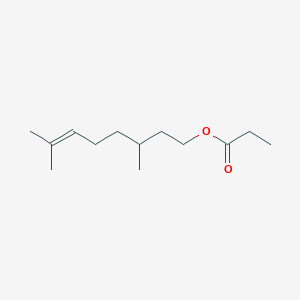

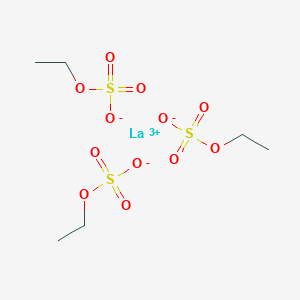

CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15LaO12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648473 | |

| Record name | Lanthanum tris(ethyl sulfate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1070-79-7 | |

| Record name | Lanthanum tris(ethyl sulfate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。